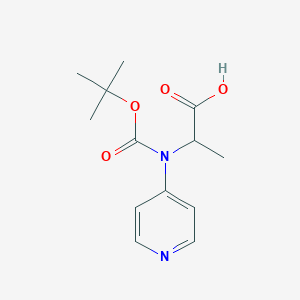
(S)-2-(tert-butoxycarbonyl(pyridin-4-yl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BOC-D-4-PYRIDYLALANINE is a non-proteinogenic amino acid featuring a pyridine ring linked to an alanine moiety. This compound is of significant interest due to its unique structural attributes, which combine the reactivity of the pyridine ring with the chirality and bioactivity of the D-alanine residue. It is commonly used in various scientific and industrial domains, including pharmaceuticals, biochemical research, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyridylaldehyde with acetylglycine to form an oxazolone intermediate, which is then hydrolyzed to yield the desired amino acid . Another method utilizes photoredox catalysis to activate halogenated pyridines and conjugate them with dehydroalanine derivatives .
Industrial Production Methods
Industrial production of BOC-D-4-PYRIDYLALANINE often employs scalable and efficient synthetic routes. For example, the use of photoredox catalysis allows for the large-scale preparation of β-heteroaryl α-amino acid derivatives, including BOC-D-4-PYRIDYLALANINE . This method is advantageous due to its high yield and regiospecific activation of halogenated pyridines.
Analyse Des Réactions Chimiques
Types of Reactions
BOC-D-4-PYRIDYLALANINE undergoes various chemical reactions, including oxidation, reduction, and substitution. The pyridine ring can participate in electrophilic aromatic substitution reactions, while the amino acid moiety can undergo typical amino acid reactions such as peptide bond formation .
Common Reagents and Conditions
Common reagents used in the reactions of BOC-D-4-PYRIDYLALANINE include halogenated pyridines, dehydroalanine derivatives, and photoredox catalysts . Reaction conditions often involve mild temperatures and the use of organic solvents such as dimethylformamide (DMF).
Major Products Formed
The major products formed from the reactions of BOC-D-4-PYRIDYLALANINE include various peptide derivatives and heterocyclic compounds. These products are valuable in the synthesis of pharmaceuticals and other bioactive molecules .
Applications De Recherche Scientifique
BOC-D-4-PYRIDYLALANINE has diverse applications across several scientific and industrial domains:
Pharmaceuticals and Medicinal Chemistry: It is used in drug development for its antimicrobial properties and potential to inhibit specific enzymes.
Biochemical Research: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Organic Synthesis: BOC-D-4-PYRIDYLALANINE serves as a building block for the synthesis of complex organic molecules.
Material Science: It is employed in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of BOC-D-4-PYRIDYLALANINE involves its interaction with various biological pathways. The pyridine moiety can facilitate binding to specific receptors or transporters, aiding in the targeted delivery of therapeutic agents. Additionally, the compound can function as a pseudo-substrate or inhibitor of enzymes involving D-alanine, which is valuable in the development of drugs targeting specific bacterial or fungal enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to BOC-D-4-PYRIDYLALANINE include other pyridylalanine derivatives such as 2-pyridylalanine and 3-pyridylalanine, as well as 2-azatyrosine .
Uniqueness
BOC-D-4-PYRIDYLALANINE is unique due to its specific structural combination of a pyridine ring and a D-alanine residue. This combination imparts distinct chemical reactivity and biological activity, making it a valuable tool in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C13H18N2O4 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonyl-pyridin-4-ylamino]propanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-9(11(16)17)15(10-5-7-14-8-6-10)12(18)19-13(2,3)4/h5-9H,1-4H3,(H,16,17) |
Clé InChI |
FSPMDTKYFVTYBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)N(C1=CC=NC=C1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


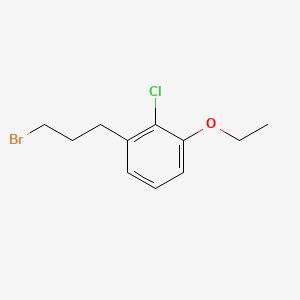

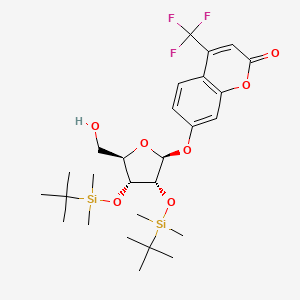
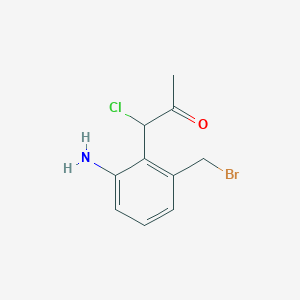
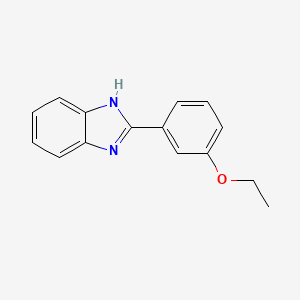
![Benzene, [(1-chloro-2,2-difluoroethenyl)thio]-](/img/structure/B14071551.png)
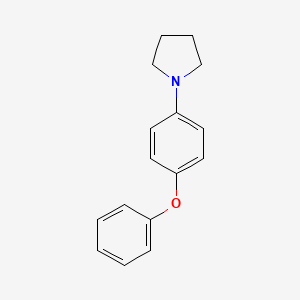
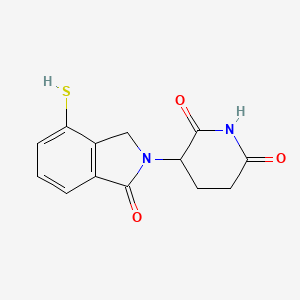
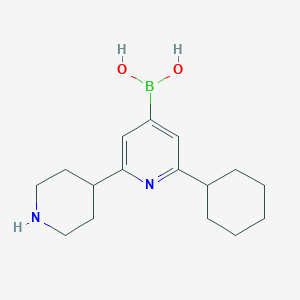
![(E)-3-(5-Trifluoromethoxy-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14071570.png)
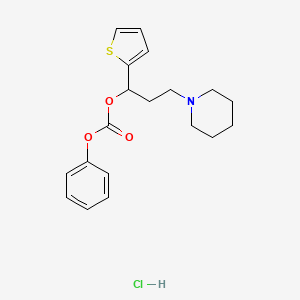
![2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid](/img/structure/B14071577.png)
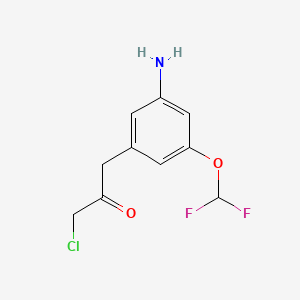
![6,16-dihexyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene](/img/structure/B14071594.png)
